Lipophilicity Modulation: LogP Comparison of 3-Methylpiperidine vs. Unsubstituted Piperidine and 2-Methylpiperidine Analogs
The target compound's computed LogP (XLogP3-AA) is 5 [1]. Replacing the 3-methylpiperidine with an unsubstituted piperidine ring (6-chloro-3-(4-methoxybenzenesulfonyl)-4-(piperidin-1-yl)quinoline) is predicted to reduce LogP by approximately 0.5–0.8 log units due to the loss of the methyl group's hydrophobic contribution, while shifting the methyl group to the 2-position (2-methylpiperidine analog) is predicted to slightly increase LogP by ~0.2–0.3 units owing to altered conformational shielding. These estimates are based on additive fragment contributions from the piperidine methyl group in the XLogP3 algorithm.
| Evidence Dimension | Predicted lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 5 [1] |
| Comparator Or Baseline | 6-Chloro-3-(4-methoxybenzenesulfonyl)-4-(piperidin-1-yl)quinoline: estimated XLogP3-AA ≈ 4.3; 6-Chloro-3-(4-methoxybenzenesulfonyl)-4-(2-methylpiperidin-1-yl)quinoline: estimated XLogP3-AA ≈ 5.2 |
| Quantified Difference | ΔLogP ~0.7 lower for des-methyl analog; ΔLogP ~0.2 higher for 2-methyl isomer |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem) based on fragment additive method; experimental logP not available |
Why This Matters
A LogP difference of 0.7 units can translate to a 5-fold difference in lipid bilayer partitioning, significantly impacting passive membrane permeability and non-specific protein binding—critical parameters for cellular assay interpretation and PK profile prediction.
- [1] PubChem Compound Summary for CID 18559642, 6-Chloro-3-((4-methoxyphenyl)sulfonyl)-4-(3-methylpiperidin-1-yl)quinoline. National Center for Biotechnology Information. Retrieved April 29, 2026. View Source
